molecular formula C11H16N2O3S B15339911 4-Amino-N-isopropyl-3-(methylsulfonyl)benzamide

4-Amino-N-isopropyl-3-(methylsulfonyl)benzamide

Cat. No.: B15339911
M. Wt: 256.32 g/mol
InChI Key: FPBQXERKVKODQB-UHFFFAOYSA-N
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Description

4-Amino-N-isopropyl-3-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C12H17N3O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a methylsulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-isopropyl-3-(methylsulfonyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzoic acid, isopropylamine, and methylsulfonyl chloride.

    Nitration: The 4-nitrobenzoic acid is first nitrated to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting 4-amino compound is then reacted with isopropylamine to form the corresponding amide.

    Sulfonylation: Finally, the amide is sulfonylated using methylsulfonyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-isopropyl-3-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and other reduced compounds.

    Substitution Products: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-Amino-N-isopropyl-3-(methylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-isopropyl-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    N-(Diaminomethylene)-4-isopropyl-3-(methylsulfonyl)benzamide: This compound shares a similar structure but differs in the presence of a diaminomethylene group.

    Other Benzamides: Various benzamide derivatives with different substituents on the benzene ring.

Uniqueness: 4-Amino-N-isopropyl-3-(methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

4-amino-3-methylsulfonyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H16N2O3S/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)17(3,15)16/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

FPBQXERKVKODQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C

Origin of Product

United States

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